2,4-Dihydroxybenzylalkohol

Übersicht

Beschreibung

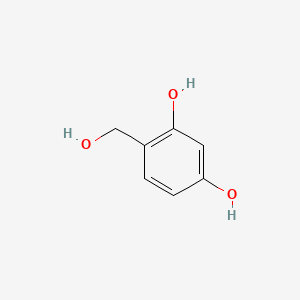

4-(Hydroxymethyl)-1,3-benzenediol is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Hydroxymethyl)-1,3-benzenediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hydroxymethyl)-1,3-benzenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-1,3-benzenediol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mikrobielle Synthese von Vanillylalkohol

2,4-Dihydroxybenzylalkohol: wurde als Substrat in der mikrobiellen Synthese von Vanillylalkohol verwendet. Forscher haben einen künstlichen Weg für die De-novo-Biosynthese von Vanillylalkohol in Escherichia coli etabliert, der für seine Anwendung als Aromastoff in Lebensmitteln und Getränken von Bedeutung ist . Dieser Prozess zeigt das Potenzial von mikrobiellen Systemen zur Herstellung von hochwertigen aromatischen Verbindungen, was eine nachhaltige Alternative zu traditionellen Extraktionsmethoden darstellen könnte.

Produktion von aromatischen Aldehyden

Im Bereich der synthetischen Biologie dient This compound als Vorläufer bei der biotechnologischen Produktion von aromatischen Aldehyden. Diese Verbindungen finden breite Anwendung, insbesondere als Aromen, Duftstoffe und pharmazeutische Vorstufen . Die Fähigkeit, diese Verbindungen aus einfachen Kohlenstoffquellen unter Verwendung von mikrobiellen Stämmen zu synthetisieren, eröffnet Möglichkeiten für effizientere und umweltfreundlichere Produktionsmethoden.

Katalytische Mitsunobu-Reaktion

Die Verbindung war an Studien beteiligt, die sich mit der katalytischen Mitsunobu-Reaktion befassen, einer Schlüsselreaktion in der organischen Synthese. Diese Reaktion wird verwendet, um die Konfiguration eines Substrats umzukehren und wird häufig bei der Synthese verschiedener Pharmazeutika eingesetzt . Die Verwendung von This compound in solchen Reaktionen könnte zu Fortschritten bei der Synthese komplexer organischer Moleküle führen.

Antioxidative Aktivität

This compound: zeigt antioxidative Aktivität, die für die Prävention von oxidativen Stress-bedingten Krankheiten von entscheidender Bedeutung ist. Seine Rolle als Antioxidans macht ihn zu einem Kandidaten für die Aufnahme in Nahrungsergänzungsmittel und funktionelle Lebensmittel .

Entzündungshemmende und antinozizeptive Wirkungen

Die Verbindung hat in Tiermodellen signifikante entzündungshemmende und antinozizeptive Wirkungen gezeigt. Diese Eigenschaften deuten auf eine mögliche Verwendung bei der Entwicklung neuer entzündungshemmender Medikamente und Schmerzmittel hin .

Antimikrobielle Eigenschaften

Die Forschung zeigt, dass This compound antimikrobielle Eigenschaften besitzt, insbesondere gegen Lebensmittelverderbnis-Hefen. Diese Anwendung ist wichtig für die Lebensmittelindustrie, wo sie als natürliches Konservierungsmittel verwendet werden könnte, um die Haltbarkeit von Lebensmittelprodukten zu verlängern .

Antiasthmatische Aktivität

Die Verbindung hat in Tierstudien eine antiasthmatische Aktivität gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von Asthma hindeutet. Dies könnte zur Entwicklung neuer Therapeutika für Atemwegserkrankungen führen .

Neuroprotektive Wirkungen

This compound: wurde mit neuroprotektiven Wirkungen in Verbindung gebracht, wie z. B. Antikonvulsivum und freie Radikalfängeraktivitäten in Epilepsie-Modellen. Diese Ergebnisse deuten auf eine mögliche Anwendung bei der Behandlung neurologischer Erkrankungen hin .

Biologische Aktivität

Overview

4-(Hydroxymethyl)-1,3-benzenediol, also known as orcinol, is a phenolic compound that has garnered attention for its potential biological activities, particularly in dermatological applications and as an inhibitor of certain enzymes. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C8H10O2

- CAS Number : 33617-59-3

- IUPAC Name : 4-(Hydroxymethyl)-1,3-benzenediol

1. Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme can lead to skin lightening effects, making compounds like 4-(hydroxymethyl)-1,3-benzenediol valuable in cosmetic formulations.

- Study Findings : Research indicates that this compound exhibits significant tyrosinase inhibitory activity. In particular, it was found to inhibit mushroom tyrosinase more effectively than kojic acid, a commonly used skin lightening agent. The IC50 value for 4-(hydroxymethyl)-1,3-benzenediol was reported to be approximately 2 µM in B16V melanoma cells .

2. Antiproliferative Effects

Studies have shown that derivatives of hydroxymethyl benzenediols possess antiproliferative properties against various cancer cell lines.

- Mechanism of Action : The antiproliferative effects are linked to the inhibition of topoisomerase II activity, which is essential for DNA replication and repair . This action can lead to the induction of apoptosis in cancer cells.

| Compound | Activity Type | Mechanism |

|---|---|---|

| Benzopsoralen Derivatives | Antiproliferative | Topoisomerase II inhibition |

| 4-(Hydroxymethyl)-1,3-benzenediol | Potential Antiproliferative | Topoisomerase inhibition (hypothetical) |

3. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown potential against various pathogens, which could be beneficial in developing new antimicrobial agents.

- Research Insights : Certain studies indicate that compounds with similar structures exhibit fungistatic activity by impairing melanin synthesis in pathogenic fungi . This suggests a possible application for 4-(hydroxymethyl)-1,3-benzenediol in treating fungal infections.

Case Study 1: Skin Lightening Efficacy

In a clinical study involving Asian subjects, a formulation containing 0.5% of 4-(hydroxymethyl)-1,3-benzenediol demonstrated effective skin lightening after consistent application over several weeks. The results indicated a significant reduction in melanin content without cytotoxic effects on skin cells .

Case Study 2: Antiproliferative Testing

A series of tests on mammalian cell lines revealed that various hydroxymethyl-substituted benzenediols exhibited marked antiproliferative effects. The most notable results were seen with compounds that also inhibited topoisomerase II activity .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)3-7(5)10/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCDKJFKYGNXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067777 | |

| Record name | 4-(Hydroxymethyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33617-59-3 | |

| Record name | 4-(Hydroxymethyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33617-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033617593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Hydroxymethyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(HYDROXYMETHYL)RESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F45WP9BJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.